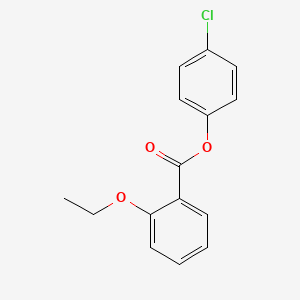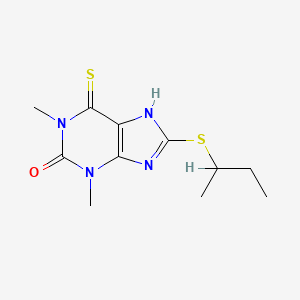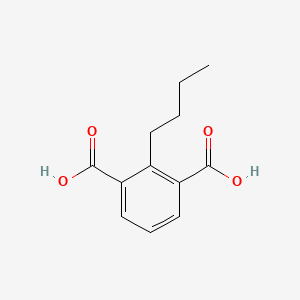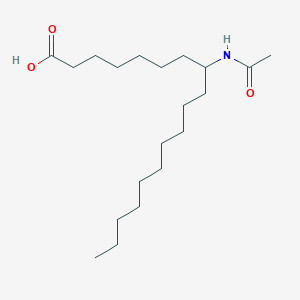
8-(Acetylamino)octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Acetylamino)octadecanoic acid is a long-chain fatty acid derivative with the molecular formula C20H39NO3 This compound is characterized by the presence of an acetylamino group attached to the octadecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Acetylamino)octadecanoic acid typically involves the acetylation of octadecanoic acid. One common method is the reaction of octadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Acetylamino)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Acetylamino)octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and cell signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Wirkmechanismus
The mechanism of action of 8-(Acetylamino)octadecanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. It may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Octadecanoic Acid: Lacks the acetylamino group, resulting in different chemical and biological properties.
8-Acetamidooctadecanoic Acid: Similar structure but may have different functional groups attached.
Methyl Stearate: An ester derivative of octadecanoic acid with distinct properties.
Uniqueness: 8-(Acetylamino)octadecanoic acid is unique due to the presence of the acetylamino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
6622-46-4 |
|---|---|
Molekularformel |
C20H39NO3 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
8-acetamidooctadecanoic acid |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-12-15-19(21-18(2)22)16-13-10-11-14-17-20(23)24/h19H,3-17H2,1-2H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
HOCXAEJKLQEEOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


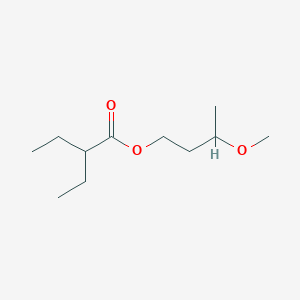
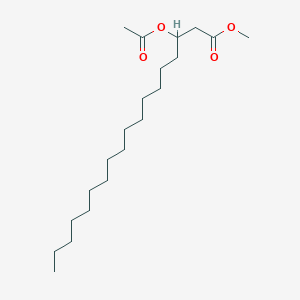

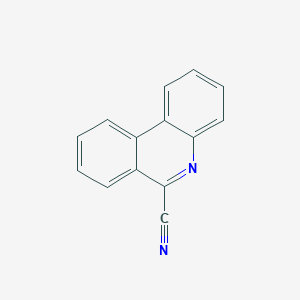
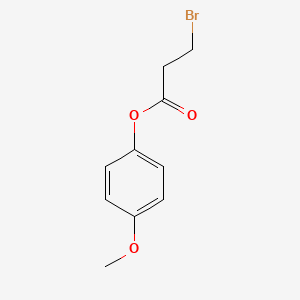
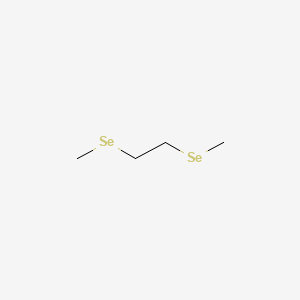
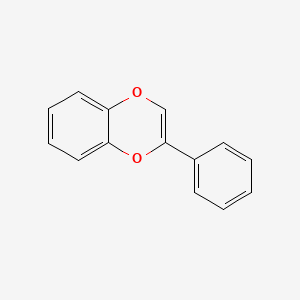
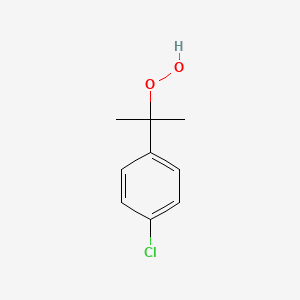
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
